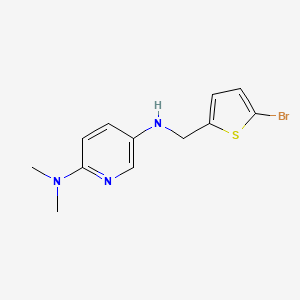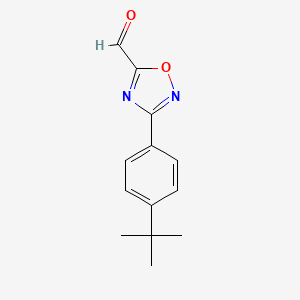
3-(4-(Tert-butyl)phenyl)-1,2,4-oxadiazole-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-(Tert-butyl)phenyl)-1,2,4-oxadiazole-5-carbaldehyde is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to the oxadiazole ring with a carbaldehyde group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Tert-butyl)phenyl)-1,2,4-oxadiazole-5-carbaldehyde typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-(tert-butyl)benzohydrazide with an appropriate aldehyde under acidic conditions to form the oxadiazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-(Tert-butyl)phenyl)-1,2,4-oxadiazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: 3-(4-(Tert-butyl)phenyl)-1,2,4-oxadiazole-5-carboxylic acid.
Reduction: 3-(4-(Tert-butyl)phenyl)-1,2,4-oxadiazole-5-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
3-(4-(Tert-butyl)phenyl)-1,2,4-oxadiazole-5-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Mecanismo De Acción
The mechanism of action of 3-(4-(Tert-butyl)phenyl)-1,2,4-oxadiazole-5-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the oxadiazole ring and the aldehyde group can facilitate interactions with nucleophilic sites in proteins or other biomolecules, leading to potential biological activity.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-tert-Butylphenyl)propanal: Similar structure but lacks the oxadiazole ring.
4-tert-Butylphenylacetylene: Contains a phenyl ring with a tert-butyl group but has an acetylene group instead of the oxadiazole ring.
4-tert-Butylphenol: Contains a phenyl ring with a tert-butyl group and a hydroxyl group instead of the oxadiazole ring.
Uniqueness
3-(4-(Tert-butyl)phenyl)-1,2,4-oxadiazole-5-carbaldehyde is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and physical properties. This structural feature can enhance its stability, reactivity, and potential biological activity compared to similar compounds without the oxadiazole ring.
Propiedades
Fórmula molecular |
C13H14N2O2 |
|---|---|
Peso molecular |
230.26 g/mol |
Nombre IUPAC |
3-(4-tert-butylphenyl)-1,2,4-oxadiazole-5-carbaldehyde |
InChI |
InChI=1S/C13H14N2O2/c1-13(2,3)10-6-4-9(5-7-10)12-14-11(8-16)17-15-12/h4-8H,1-3H3 |
Clave InChI |
BYWVJYLBZQVVPN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C2=NOC(=N2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


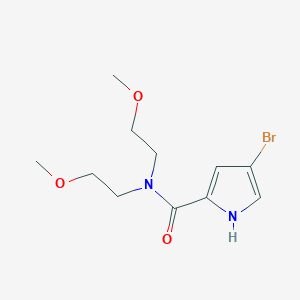
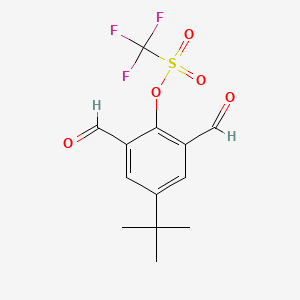
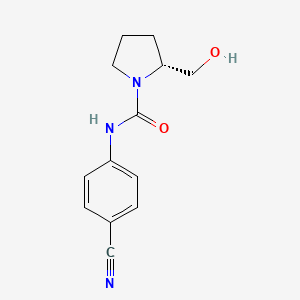
![2-[(4-Methyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14893436.png)
![2-[(3-Carbamoyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B14893438.png)
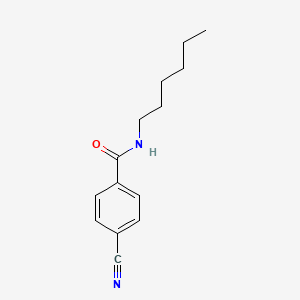



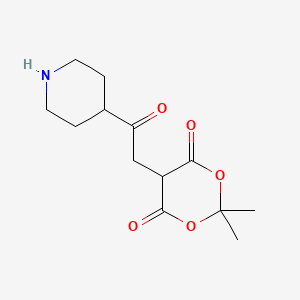
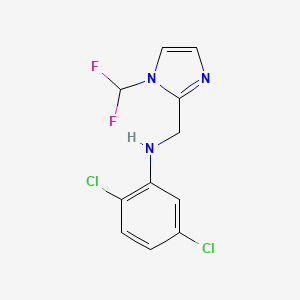
![4-[(3-Butenyloxy)methyl]phenylZinc bromide](/img/structure/B14893486.png)

